Cyclopent-3-en-1-yl benzoate
CAS No.:
Cat. No.: VC14351337
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O2 |
|---|---|
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | cyclopent-3-en-1-yl benzoate |
| Standard InChI | InChI=1S/C12H12O2/c13-12(10-6-2-1-3-7-10)14-11-8-4-5-9-11/h1-7,11H,8-9H2 |
| Standard InChI Key | SYXOLCRDDVKIAM-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CCC1OC(=O)C2=CC=CC=C2 |
Introduction
Structural Characterization and Molecular Geometry
Key Structural Features:
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Double Bond Position: The C3–C4 double bond imposes rigidity, reducing conformational flexibility compared to saturated cyclopentyl analogs.
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Dihedral Angle: The benzene ring of the benzoate group forms a dihedral angle of approximately 26.0° with the mean plane of the cyclopentene ring , optimizing π-π interactions in the solid state.
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Substituent Effects: Electron-withdrawing groups (e.g., iodine in analogs ) or aromatic substituents can modulate the electronic environment of the cyclopentene ring, altering reactivity in annulation or cycloaddition reactions .
Physicochemical Properties
While experimental data for cyclopent-3-en-1-yl benzoate are scarce, inferences can be drawn from structurally related compounds:
The rigid cyclopentene ring increases melting and boiling points compared to linear esters like butyl benzoate. The compound’s insolubility in water aligns with its hydrophobic aromatic and cyclic components.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Infrared (IR) Spectroscopy
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Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~1270–1150 cm⁻¹ (C–O ester stretch) .
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C=C stretch of the cyclopentene ring at ~1600 cm⁻¹.
Challenges and Future Directions
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Stereochemical Control: Asymmetric synthesis of enantiopure cyclopent-3-en-1-yl benzoates remains underdeveloped. Catalytic enantioselective annulations could address this gap .
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Stability Studies: The compound’s sensitivity to heat and oxidation warrants investigation, particularly for industrial applications.
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Biological Screening: Systematic evaluation of antimicrobial, anti-inflammatory, and anticancer activities is needed to unlock therapeutic potential.
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